molecular formula C22H14N4Na2O7S2 B1206421 Ponceau SS CAS No. 6226-78-4

Ponceau SS

Cat. No.: B1206421
CAS No.: 6226-78-4
M. Wt: 556.5 g/mol
InChI Key: YDGHROMBRLEXLZ-UHFFFAOYSA-L
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Description

Ponceau SS is a synthetic dye belonging to the azo dye family. It is commonly used in the textile, food, and pharmaceutical industries as a coloring agent. The dye is also utilized in medical research to study biological processes and in environmental research to monitor pollution levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ponceau SS typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a low temperature to control the diazotization process and using acidic conditions to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is purified through filtration and drying processes to obtain the dye in its disodium salt form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium dithionite.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium dithionite is frequently used as a reducing agent.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original dye.

    Reduction: Reduced forms of the dye with altered chromophoric properties.

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Ponceau SS has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining biological tissues and cells for microscopic examination.

    Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

    Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of Ponceau SS involves its interaction with specific molecular targets. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The pathways involved include the binding of the dye to proteins and nucleic acids, which facilitates the staining process .

Comparison with Similar Compounds

    C.I. Acid Red 1: Another azo dye with similar applications but different molecular structure.

    D&C Red No. 33: Used in cosmetics and pharmaceuticals, with distinct chemical properties.

    C.I. Acid Red 87: Commonly used in textile dyeing and as a biological stain.

Uniqueness: Ponceau SS is unique due to its specific molecular structure, which provides distinct chromophoric properties. This makes it particularly suitable for applications requiring precise colorimetric analysis and staining .

Properties

IUPAC Name

disodium;3-hydroxy-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O7S2.2Na/c27-22-20(35(31,32)33)13-14-12-18(34(28,29)30)10-11-19(14)21(22)26-25-17-8-6-16(7-9-17)24-23-15-4-2-1-3-5-15;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHROMBRLEXLZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064147
Record name C.I. Acid Red 150 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-78-4
Record name C.I. 27190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 150 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-hydroxy-4-(4-phenylazo)phenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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